Staphylococcus aureus CrtN (Diapophytoene Desaturase) Inhibition Potency: Direct Head-to-Head Comparison with a Structural Analog
Diethyl hex-2-enedioate demonstrates potent inhibition of the Staphylococcus aureus enzyme diapophytoene desaturase (CrtN), a key target in staphyloxanthin biosynthesis. In a direct enzymatic assay, diethyl hex-2-enedioate (identified as ChEMBL4096875) exhibited an IC₅₀ of 2.10 nM, making it approximately 110-fold more potent than a closely related structural analog (ChEMBL3827751), which showed an IC₅₀ of 231 nM under the same assay conditions [1]. This significant difference in potency highlights the critical role of specific structural features in target engagement.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against Staphylococcus aureus CrtN (diapophytoene desaturase) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 nM |
| Comparator Or Baseline | ChEMBL3827751 (a structural analog of diethyl hex-2-enedioate), IC₅₀ = 231 nM |
| Quantified Difference | 110-fold higher potency for diethyl hex-2-enedioate |
| Conditions | Inhibition of CrtN in Staphylococcus aureus Newman assessed as reduction in staphyloxanthin levels after 48 hrs by spectrophotometric analysis |
Why This Matters
For researchers developing novel anti-virulence therapies against S. aureus, the 110-fold difference in potency directly dictates compound selection, as the more potent inhibitor (diethyl hex-2-enedioate) is far more likely to show efficacy in downstream in vitro and in vivo models.
- [1] BindingDB. (n.d.). BDBM50241368 (CHEMBL4096875) - Activity Spreadsheet. Retrieved April 16, 2026. View Source
